molecular formula C12H9NO2 B061630 4-(Pyridin-2-yloxy)benzaldehyde CAS No. 194017-69-1

4-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B061630
Key on ui cas rn: 194017-69-1
M. Wt: 199.2 g/mol
InChI Key: DPRZACGKYIDYCK-UHFFFAOYSA-N
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Patent
US07683070B2

Procedure details

A stirred solution of 15.3 grams (0.077 mole) of (4-(2-pyridyloxy)phenyl)formaldehyde (a known compound) in 150 mL of methanol was cooled to 0-5° C., and 3.2 grams (0.085 mole) of sodium borohydride was added portion wise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 30 minutes. After this time, the reaction mixture was cooled to 5° C. and 150 mL of water was carefully added to destroy excess sodium borohydride. The mixture was cooled to 0° C. and neutralized with concentrated hydrochloric acid. Excess acid was added causing the mixture to be acidic. The mixture was brought to neutrality by the addition of solid sodium bicarbonate. The mixture was concentrated under reduced pressure to remove some of the methanol. The concentrate was taken up in ethyl acetate and washed with an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure, yielding 12.6 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][CH:9]=1.[BH4-].[Na+].O>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=C1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
to destroy excess sodium borohydride
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. and neutralized with concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
Excess acid was added
ADDITION
Type
ADDITION
Details
The mixture was brought to neutrality by the addition of solid sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove some of the methanol
WASH
Type
WASH
Details
washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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